7
Overview
Description
Mechanism of Action
Target of Action
Deacetylspironolactone, also known as 7alpha-Thiospironolactone, is a steroidal antimineralocorticoid and antiandrogen . It primarily targets the mineralocorticoid receptors and androgen receptors . These receptors play a crucial role in the regulation of electrolyte balance and male sexual development, respectively .
Mode of Action
7alpha-Thiospironolactone acts as an antagonist to the mineralocorticoid receptor . By binding to this receptor, it competes with aldosterone, a hormone that promotes the reabsorption of sodium and excretion of potassium in the kidneys . This results in increased excretion of sodium and water, while potassium is retained .
As an antiandrogen, 7alpha-Thiospironolactone binds to androgen receptors, blocking their activation by androgens such as testosterone and dihydrotestosterone . This inhibits the effects of these hormones, which can be beneficial in conditions characterized by excessive androgen activity .
Biochemical Pathways
Its antagonistic action on mineralocorticoid receptors disrupts the renin-angiotensin-aldosterone system, a key regulator of blood pressure and fluid balance . Its antiandrogenic effects may also impact various pathways involved in male sexual development and function .
Pharmacokinetics
Spironolactone, the parent drug of 7alpha-Thiospironolactone, is a prodrug with a short terminal half-life of 1.4 hours . The active metabolites of spironolactone, including 7alpha-Thiospironolactone, have extended terminal half-lives . Specifically, 7alpha-Thiospironolactone has a half-life of 13.8 hours . These metabolites are primarily responsible for the therapeutic effects of the drug .
Result of Action
The action of 7alpha-Thiospironolactone results in increased excretion of sodium and water, and decreased excretion of potassium . This can help to reduce fluid retention (edema) and lower blood pressure . Its antiandrogenic effects can alleviate symptoms of conditions like hirsutism (excessive hair growth) and acne, which are often caused by excessive androgen activity .
Action Environment
The action, efficacy, and stability of 7alpha-Thiospironolactone can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially altering its effects . Additionally, individual patient factors such as age, sex, renal function, and genetic variations in drug-metabolizing enzymes can also impact the drug’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
It is known that it is a steroid lactone , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and the other molecules involved.
Cellular Effects
Given its classification as a steroid lactone , it may influence cell function by interacting with various cellular pathways. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a steroid lactone , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
As a steroid lactone , it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7 involves the deacetylation of spironolactone. This process typically includes the use of reagents such as sodium hydroxide or other strong bases under controlled conditions to remove the acetyl group from spironolactone, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent compound, spironolactone.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Spironolactone.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
7 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its role in modulating hormone receptors and its potential effects on cellular processes.
Medicine: Studied for its potential therapeutic effects in conditions like hyperaldosteronism and certain cancers.
Comparison with Similar Compounds
7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.
Canrenone: A major active metabolite of spironolactone with a longer half-life and similar therapeutic effects.
6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated derivative with comparable biological activity.
Uniqueness: 7 is unique due to its specific binding affinity and inhibitory effects on both mineralocorticoid and androgen receptors. Its role as a minor metabolite of spironolactone also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCDWYJROUPYPT-NYTLBARGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959566 | |
Record name | 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-76-3 | |
Record name | Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7-mercapto-3-oxo-, γ-lactone, (7α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38753-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha-Thiospironolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACETYLSPIRONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LH70U7H4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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